Payload Potency: MMAD's Superior Cytotoxicity Compared to the Charged Auristatin MMAF
The payload of Cys-mcMMAD, Monomethyl Auristatin D (MMAD), is an uncharged auristatin derivative. This physicochemical property is a key differentiator from the charged auristatin MMAF, which exhibits attenuated cytotoxic activity. A direct head-to-head comparison of ADC potency reveals that ADCs bearing the uncharged MMAE payload (structurally analogous to MMAD in lacking a charged C-terminal residue) were >2200-fold more potent in vitro against a panel of CD30-positive hematologic cell lines than free MMAF [1]. This magnitude of difference underscores the significant impact of payload charge on intrinsic activity.
| Evidence Dimension | In vitro cytotoxic potency of auristatin payloads |
|---|---|
| Target Compound Data | MMAD (target compound payload) is an uncharged auristatin, similar to MMAE. |
| Comparator Or Baseline | MMAF (charged auristatin) as free drug; mAb-L1-MMAF conjugate vs. free MMAF. |
| Quantified Difference | mAb-L1-MMAF conjugate was >2200-fold more potent than free MMAF; this effect is attributable to the conjugate's delivery overcoming the free drug's impaired intracellular access due to its charge [1]. |
| Conditions | In vitro cytotoxicity assays on a panel of CD30+ hematologic cell lines. |
Why This Matters
This data provides a class-level inference that selecting an uncharged auristatin payload like MMAD (vs. a charged one like MMAF) can result in orders-of-magnitude higher potency when conjugated, directly impacting the therapeutic window and required dosage.
- [1] Doronina, S. O., et al. (2006). Enhanced Activity of Monomethylauristatin F through Monoclonal Antibody Delivery: Effects of Linker Technology on Efficacy and Toxicity. Bioconjugate Chemistry, 17(1), 114–124. View Source
